Diethyl(1-phenylethyl)borane

Description

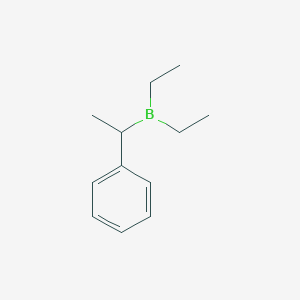

Diethyl(1-phenylethyl)borane is an organoborane compound characterized by a boron center bonded to two ethyl groups and a 1-phenylethyl substituent. Organoboranes are widely utilized in organic synthesis, catalysis, and materials science due to their tunable Lewis acidity and reactivity . This article compares this compound with substituted boranes, focusing on structural features, reactivity, and applications.

Properties

CAS No. |

62497-97-6 |

|---|---|

Molecular Formula |

C12H19B |

Molecular Weight |

174.09 g/mol |

IUPAC Name |

diethyl(1-phenylethyl)borane |

InChI |

InChI=1S/C12H19B/c1-4-13(5-2)11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 |

InChI Key |

RCHHJOQWNRMMLP-UHFFFAOYSA-N |

Canonical SMILES |

B(CC)(CC)C(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl(1-phenylethyl)borane can be synthesized through the hydroboration of styrene with diethylborane. The reaction typically involves the addition of diethylborane to the double bond of styrene, resulting in the formation of the desired organoboron compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the borane reagent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes the use of larger reactors and more efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions: Diethyl(1-phenylethyl)borane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.

Reduction: It can act as a reducing agent in various organic transformations.

Substitution: The boron atom can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: this compound itself can be used as a reducing agent.

Substitution: Electrophiles such as halogens or other reactive species can be used to substitute the boron atom.

Major Products:

Oxidation: Boronic acids or boronate esters.

Reduction: Reduced organic compounds.

Substitution: Various substituted organoboron compounds.

Scientific Research Applications

Diethyl(1-phenylethyl)borane has several applications in scientific research:

Biology: Organoboron compounds, including this compound, are explored for their potential use in drug delivery systems and as enzyme inhibitors.

Medicine: Research is ongoing to investigate the potential therapeutic applications of organoboron compounds in treating various diseases.

Mechanism of Action

The mechanism of action of Diethyl(1-phenylethyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in various chemical reactions, such as hydroboration, where it adds to alkenes to form organoboron compounds. The boron atom in this compound is electrophilic, making it reactive towards nucleophiles and enabling it to form stable bonds with carbon atoms .

Comparison with Similar Compounds

Diethyl(3-Pyridyl)borane

Diethyl(3-pyridyl)borane features a pyridyl group instead of the phenylethyl moiety. Single-crystal X-ray studies reveal that it forms a cyclic tetramer in both solid and solution states, a behavior attributed to the electron-deficient boron center and the coordinating ability of the pyridyl nitrogen . This aggregation enhances stability, contrasting with smaller boranes like BH₃, which are highly reactive and prone to dimerization or decomposition .

Key Comparison:

- Substituent Effects : The pyridyl group introduces coordination sites, enabling supramolecular assembly, while the phenylethyl group in Diethyl(1-phenylethyl)borane likely prioritizes steric bulk and hydrophobicity.

- Aggregation State: Tetrameric structure vs.

Tris(trifluoromethyl)borane Carbonyl [(CF₃)₃BCO]

This compound incorporates three electron-withdrawing CF₃ groups, significantly enhancing Lewis acidity compared to alkyl-substituted boranes. Synthesized via solvolysis of K[B(CF₃)₄] in sulfuric acid, it demonstrates strong CO coordination, a property leveraged in gas-phase reactions .

Key Comparison:

- Lewis Acidity : CF₃ groups increase electrophilicity, making (CF₃)₃BCO more reactive toward Lewis bases than this compound.

- Applications : While (CF₃)₃BCO is used in carbonyl activation, this compound may favor hydroboration or cross-coupling reactions due to its less electron-deficient boron center.

Dibromo(phenyl)borane [PhBBr₂]

With bromine substituents, PhBBr₂ exhibits higher reactivity as a Lewis acid, participating in halogen exchange and electrophilic substitution reactions.

Key Comparison:

- Reactivity : Bromine substituents increase electrophilicity, making PhBBr₂ more reactive in halogenation reactions compared to alkyl-substituted analogs.

- Stability : this compound’s alkyl groups likely improve air and moisture stability relative to haloboranes.

Contrast with Ammonia Borane (NH₃BH₃)

Ammonia borane, a hydrogen storage material, undergoes dehydrogenation to release H₂, a process influenced by ionic liquids . In contrast, this compound is less likely to participate in hydrogen storage due to its covalent bonding and lack of protic hydrogens.

Stability and Physical Properties

Thermal and Chemical Stability

Boranes with bulky substituents (e.g., Diethyl(3-pyridyl)borane) exhibit enhanced stability. For example, its tetrameric structure reduces boron’s exposure, mitigating decomposition . This compound’s phenylethyl group may similarly shield the boron center, improving stability over BH₃, which ignites spontaneously in air .

Spectroscopic Behavior

Anti-B₁₈H₂₂ borane clusters in polymer films show temperature-dependent spectroscopic responses influenced by substituent type (e.g., tetraethyl vs. tetramethyl derivatives) . This compound’s aryl-alkyl substitution may similarly affect its UV-Vis or NMR profiles.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.